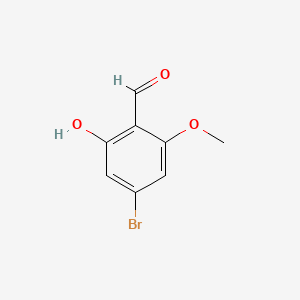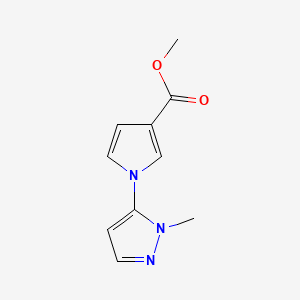
4-Fluoro-2-((trimethylsilyl)ethynyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H13FOSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires anhydrous conditions and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzoic acid.
Reduction: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the synthesis of functional materials, such as polymers and organic electronic devices, due to its unique electronic properties.
Biology and Medicine: While specific biological applications are less documented, derivatives of benzaldehyde are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluoro and trimethylsilyl-ethynyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the fluoro group can participate in electrophilic aromatic substitution. The trimethylsilyl-ethynyl group can act as a protecting group or participate in further coupling reactions.
相似化合物的比较
Similar Compounds
4-Bromobenzaldehyde: Lacks the fluoro and trimethylsilyl-ethynyl groups, making it less reactive in certain coupling reactions.
4-Fluorobenzaldehyde: Lacks the trimethylsilyl-ethynyl group, limiting its use in materials science applications.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: Lacks the fluoro group, affecting its electronic properties and reactivity.
Uniqueness
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is unique due to the combination of the fluoro and trimethylsilyl-ethynyl groups, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and materials science.
属性
分子式 |
C12H13FOSi |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-fluoro-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C12H13FOSi/c1-15(2,3)7-6-10-8-12(13)5-4-11(10)9-14/h4-5,8-9H,1-3H3 |
InChI 键 |
AXBWWQZABCTNKL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)










![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


